molecular formula C12H14O2 B2424433 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid CAS No. 923233-31-2

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2424433
CAS No.: 923233-31-2
M. Wt: 190.242
InChI Key: AEZQFJBQJQUQRA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are essential for understanding its effects .

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}O2_2, with a molecular weight of 190.24 g/mol. The compound contains a cyclopropane ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropane ring and the carboxylic acid group are critical for binding to these targets, influencing biological pathways such as inflammation and cellular signaling.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor in several enzymatic pathways. For instance, it has been studied for its potential to inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses . The compound's ability to modulate enzyme activity suggests therapeutic applications in inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated the compound's cytotoxic effects against various cancer cell lines. For example, studies have shown that it exhibits significant activity against non-small cell lung carcinoma (NSCLC) and colon cancer cells . The mode of action involves inducing apoptosis through specific signaling pathways.

Cell Line IC50_{50} (µM) Mechanism
NSCLC20Apoptosis induction
Colon Cancer (HCT-116)15Cell cycle arrest

In Vivo Studies

Preclinical studies have indicated that the compound may possess anti-inflammatory properties. In animal models of inflammatory bowel disease (IBD), it showed promising results in reducing inflammation markers . This suggests potential for therapeutic use in chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound can be compared with other cyclopropane derivatives to understand its unique properties:

Compound Functional Group Biological Activity
This compoundCarboxylic AcidAnti-inflammatory, anticancer
1-(3,5-Dimethylphenyl)cyclopropane-1-methanolHydroxyl GroupLower anti-inflammatory activity
1-(3,5-Dimethylphenyl)cyclopropane-1-aldehydeAldehydeModerate cytotoxicity against certain cancer cells

Case Study: Inhibition of NLRP3 Inflammasome

A detailed study explored the inhibitory effects of this compound on the NLRP3 inflammasome pathway. The compound was tested in a cellular model where macrophages were primed with lipopolysaccharide (LPS). Results showed that treatment with the compound significantly reduced IL-1β secretion, indicating effective inhibition of the inflammasome activation .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of this compound against various cell lines. The data indicated that it induced apoptosis through modulation of key signaling pathways associated with cell survival and proliferation. The findings suggest that further exploration could lead to its development as an anticancer agent .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-5-9(2)7-10(6-8)12(3-4-12)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZQFJBQJQUQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-31-2
Record name 1-(3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
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